Furan-2-ylmethyl-(2,3,4-trimethoxy-benzyl)-amine is an organic compound characterized by the presence of a furan ring and a benzylamine structure with three methoxy groups on the benzene ring. This compound is notable for its potential biological activities and reactivity patterns, attributed to the unique combination of its furan and trimethoxybenzene functionalities. The IUPAC name for this compound is 1-(furan-2-yl)-N-[(2,3,4-trimethoxyphenyl)methyl]methanamine. It has a molecular formula of and a molecular weight of approximately 277.32 g/mol.
Furan-2-ylmethyl-(2,3,4-trimethoxy-benzyl)-amine belongs to the class of organic compounds known as amines and is specifically classified as a substituted benzylamine. Its structure includes a furan moiety, which contributes to its aromatic properties, while the trimethoxybenzyl group enhances its potential for various chemical interactions. This compound has been studied for its potential applications in medicinal chemistry and organic synthesis.
The synthesis of Furan-2-ylmethyl-(2,3,4-trimethoxy-benzyl)-amine typically involves the reaction between furan-2-carbaldehyde and 2,3,4-trimethoxybenzylamine. A common method employs sodium borohydride as a reducing agent in an organic solvent such as ethanol. The reaction is generally carried out at room temperature and monitored using thin-layer chromatography until completion.
The molecular structure of Furan-2-ylmethyl-(2,3,4-trimethoxy-benzyl)-amine consists of:
Furan-2-ylmethyl-(2,3,4-trimethoxy-benzyl)-amine can participate in various chemical reactions:
Furan-2-ylmethyl-(2,3,4-trimethoxy-benzyl)-amine is expected to exhibit typical properties associated with organic compounds containing both aromatic and aliphatic structures:
The presence of functional groups such as amines and methoxy substituents suggests that this compound may exhibit reactivity typical of both amines (e.g., nucleophilicity) and aromatic compounds (e.g., electrophilic substitution).
Furan-2-ylmethyl-(2,3,4-trimethoxy-benzyl)-amine has several scientific research applications:
Research into this compound continues to explore its potential interactions with biological systems and its utility in various fields of chemistry and biology .
The core synthetic pathway for accessing Furan-2-ylmethyl-(2,3,4-trimethoxy-benzyl)-amine leverages imine intermediates derived from the condensation of 2,3,4-trimethoxybenzaldehyde with furfurylamine. A pivotal advancement involves the cycloaddition reaction between homophthalic anhydride and in situ-generated imines. Research demonstrates that solvent choice critically governs both diastereoselectivity and by-product formation. When conducted in aprotic solvents (dichloroethane or benzene), the reaction yields mixtures of cis- and trans-tetrahydroisoquinoline carboxylic acids alongside decomposition by-products (6 and 7). In contrast, pyridine as a solvent enables complete diastereoselectivity, exclusively furnishing the trans-configured acid precursor with near-quantitative yield. This selectivity persists across temperatures (0°C to reflux), establishing pyridine’s dual role as solvent and base catalyst [2].
Table 1: Solvent Effects on Imine Cycloaddition Efficiency
Solvent | Temperature | Reaction Time | Major Product | Diastereomeric Ratio (trans:cis) | By-product Formation |
---|---|---|---|---|---|
Dichloroethane | 80°C | 15 min | trans-5 + cis-5 | 3:1 | Significant (6, 7) |
Benzene | Reflux | 15 min | trans-5 + cis-5 | 4:1 | Moderate (6, 7) |
Pyridine | 0°C | 15 min | trans-5 | >99:1 | Undetectable |
Pyridine | Reflux | 15 min | trans-5 | >99:1 | Undetectable |
The reaction’s scalability (6–140 mmol) in pyridine confirms its industrial applicability without compromising stereochemical integrity [2].
Multi-component reactions (MCRs) offer atom-efficient routes to furan- and benzylamine-containing scaffolds. A prominent strategy employs 2-furyl methanethiol as a linchpin for constructing heterocyclic frameworks. In one approach, furan-derived thiols undergo sequential condensation with chloroacetic acid and hydrazine hydrate, yielding 1,3,4-thiadiazole derivatives bearing furylmethyl and trimethoxybenzyl motifs. This three-component cascade proceeds under mild conditions (ethanol reflux, 6 h), achieving yields of 70–85% [8]. Another MCR variant utilizes the Ugi reaction, combining 2,3,4-trimethoxybenzylamine, furfural derivatives, carboxylic acids, and isocyanides. This single-step assembly generates structurally diverse peptidomimetics incorporating the target amine’s core, albeit requiring optimization to minimize epimerization [8].
Table 2: Multi-component Reaction Strategies for Furan-Benzylamine Hybrids
Reactants | Conditions | Product Class | Yield Range | Key Advantage |
---|---|---|---|---|
2-Furyl methanethiol + Chloroacetic acid + Hydrazine hydrate | EtOH, reflux, 6 h | 1,3,4-Thiadiazoles | 70–85% | Operational simplicity |
R-furfural + 2,3,4-Trimethoxybenzylamine + Carboxylic acid + tert-Butyl isocyanide | MeOH, RT, 24 h | Ugi adducts | 45–65% | High molecular diversity |
Furfurylamine + 2,3,4-Trimethoxybenzaldehyde + Malononitrile | H₂O, 80°C, 2 h | 7-Amino-6-cyano-1,4-diazepines | 75–90% | Aqueous compatibility |
Controlling stereochemistry at the benzylic and furylmethyl carbons remains a synthetic priority. The cycloaddition in pyridine (Section 1.1) achieves kinetic stereocontrol by favoring the trans-diastereomer through a proposed endo-selective transition state stabilized by solvent coordination. NMR analysis (J3,4 coupling constants) unequivocally distinguishes isomers: the trans-isomer exhibits J3,4 = 0 Hz due to perpendicular proton alignment, while the cis-isomer shows J3,4 = 5.75 Hz [2]. Subsequent transformations (esterification, LiAlH₄ reduction) proceed with stereochemical fidelity, preserving the trans configuration. For instance, reduction of methyl ester trans-8 with LiAlH₄ yields hydroxymethyl derivative trans-9 without epimerization, confirmed by retained J3,4 values [2].
Table 3: Stereochemical Signatures in Key Intermediates
Compound | Configuration | ¹H-NMR δ (ppm) H-3 | ¹H-NMR δ (ppm) H-4 | J3,4 (Hz) |
---|---|---|---|---|
cis-5 | cis | 5.07 | 4.64 | 5.75 |
trans-5 | trans | 5.29 | 4.24 | 0.0 |
trans-9 | trans | 5.31 | 4.28 | 0.0 |
Despite advances in stereoselective synthesis, catalytic asymmetric amination for direct enantioselective access to chiral Furan-2-ylmethyl-(2,3,4-trimethoxy-benzyl)-amine derivatives remains underdeveloped. Current literature lacks explicit examples employing chiral catalysts for reductive amination between 2,3,4-trimethoxybenzaldehyde and furfurylamine. However, extrapolating from related systems suggests potential strategies:
Table 4: Prospective Catalytic Systems for Asymmetric Synthesis
Catalyst Class | Reaction Type | Expected ee (%) | Current Limitation | Research Need |
---|---|---|---|---|
BINOL-derived phosphoric acids | Reductive amination | ≤90 (hypothetical) | Unverified on trimethoxy substrates | Imine electrophilicity modulation |
Ru(II)-(S)-pybox | Transfer hydrogenation | ≤80 (hypothetical) | Catalyst deactivation by furan | Ligand design for heterocyclic stability |
Pseudomonas fluorescens lipase | Kinetic resolution of racemate | ≤50 (demonstrated) | Low reaction rate | Protein engineering for enhanced activity |
Biocatalytic routes offer sustainable alternatives but face challenges with furan and trimethoxybenzyl motifs due to potential enzyme inhibition. Preliminary in silico studies suggest:
Critical gaps include enzyme engineering for furan tolerance and optimizing co-solvent systems (e.g., THF:buffer mixtures) to enhance substrate solubility without denaturing proteins.
Table 5: Biocatalytic Pathway Viability Assessment
Enzyme Class | Reaction | Theoretical Yield | Key Challenge | Mitigation Strategy |
---|---|---|---|---|
ω-Transaminases | Asymmetric amine synthesis | ≤75% | Furan-mediated enzyme inhibition | Directed evolution for inhibitor resistance |
Iminoreductases (IREDs) | Enantioselective imine reduction | ≤40% | Low activity with bulky substrates | Substrate walking with smaller analogs |
Engineered imine reductases | Dynamic kinetic resolution | >90% | Poor diastereocontrol | Cofactor engineering for enhanced stereoselectivity |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: